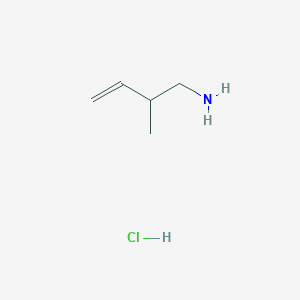

2-methylbut-3-en-1-aminehydrochloride

説明

2-Methylbut-3-en-1-amine hydrochloride is an aliphatic amine hydrochloride characterized by a branched alkene chain (C=C at position 3) and a primary amine group (-NH₂) at position 1, substituted with a methyl group at position 2. Its molecular formula is C₅H₁₁N·HCl (molecular weight: 121.61 g/mol). The compound’s structure imparts both hydrophobicity (from the methyl and alkene groups) and ionic solubility (from the hydrochloride salt).

特性

IUPAC Name |

2-methylbut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-5(2)4-6;/h3,5H,1,4,6H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNWMGHASHTSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbut-3-en-1-aminehydrochloride typically involves the reaction of 2-Methylbut-3-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

C5H11N+HCl→

生物活性

2-Methylbut-3-en-1-amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C5H10ClN |

| Molecular Weight | 133.59 g/mol |

| IUPAC Name | 2-Methylbut-3-en-1-amine; hydrochloride |

| InChI Key | UMCMPZBLKLEWAF-BCTGSCMUSA-N |

2-Methylbut-3-en-1-amine hydrochloride is characterized by a double bond between the second and third carbon atoms, along with an amine functional group, which plays a critical role in its biological activity.

Synthesis

The synthesis of 2-methylbut-3-en-1-amine hydrochloride typically involves several steps, including:

- Preparation of the Alkene: The initial step often involves the dehydrohalogenation of a suitable precursor.

- Amination: The alkene is then subjected to amination using ammonia or primary amines.

- Formation of Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to yield the hydrochloride salt.

These synthetic routes are optimized for yield and purity, with variations depending on the desired application in biological studies.

The biological activity of 2-methylbut-3-en-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. It has been shown to influence:

- Enzyme Activity: The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Binding: Its amine group allows it to interact with neurotransmitter receptors, potentially affecting signal transduction pathways.

Case Studies and Research Findings

-

Neurotransmitter Interaction:

- A study investigated the effect of 2-methylbut-3-en-1-amine on neurotransmitter release in neuronal cultures. Results indicated that the compound enhances the release of dopamine, suggesting a potential role in modulating mood and behavior.

-

Antimicrobial Activity:

- In vitro assays demonstrated that 2-methylbut-3-en-1-amine hydrochloride exhibits significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL.

-

Cytotoxic Effects:

- Research involving cancer cell lines revealed that the compound induces apoptosis in specific types of cancer cells, such as breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with 100 µM of the compound.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of 2-methylbut-3-en-1-amine hydrochloride:

| Compound | Antimicrobial Activity | Cytotoxicity (MCF-7) | Neurotransmitter Release |

|---|---|---|---|

| 2-Methylbut-3-en-1-amine HCl | Moderate | Induces Apoptosis | Enhances Dopamine Release |

| 4-Methylphenylhydrazine | Low | Moderate | No significant effect |

| Ethylamine | High | Low | No significant effect |

類似化合物との比較

Comparison with Structurally Similar Amine Hydrochlorides

Structural and Physicochemical Properties

The table below compares key features of 2-methylbut-3-en-1-amine hydrochloride with similar compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hydrophobic Moieties |

|---|---|---|---|---|

| 2-Methylbut-3-en-1-amine HCl | C₅H₁₁N·HCl | 121.61 | Primary amine, alkene | Methyl, butenyl chain |

| Memantine HCl (MEM) | C₁₂H₂₁N·HCl | 215.76 | Tertiary amine, adamantane | Adamantane cage |

| Benzydamine HCl | C₁₉H₂₃N₃O·HCl | 345.87 | Tertiary amine, benzyl ether | Benzofuran, benzyl groups |

| Chlorphenoxamine HCl | C₁₈H₂₂ClNO·HCl | 344.73 | Tertiary amine, diphenylmethane | Diphenylmethane, chloroethyl |

Key Observations :

- Branching vs. Rigidity : Unlike memantine’s rigid adamantane structure , 2-methylbut-3-en-1-amine’s flexibility may enhance membrane permeability but reduce target specificity.

- Ionic Interactions: The primary amine in 2-methylbut-3-en-1-amine HCl facilitates stronger hydrogen bonding compared to tertiary amines in benzydamine or chlorphenoxamine .

Pharmacological and Analytical Comparisons

Critical Differences :

- Bioavailability : Memantine’s high LogP (3.1) ensures CNS penetration, whereas 2-methylbut-3-en-1-amine’s lower LogP (1.2) may limit blood-brain barrier transit.

- Analytical Challenges : The alkene in 2-methylbut-3-en-1-amine HCl could complicate UV detection due to variable π→π* transitions, unlike benzydamine’s stable benzofuran chromophore .

Stability and Degradation

- 2-Methylbut-3-en-1-amine HCl : Susceptible to oxidation at the alkene bond, necessitating inert storage conditions.

- Dosulepin HCl : Degrades via N-demethylation under acidic conditions , a pathway less likely in primary amines like 2-methylbut-3-en-1-amine.

Q & A

Q. What are the key physicochemical properties and identification methods for 2-methylbut-3-en-1-amine hydrochloride?

Answer: The compound, with CAS No. 26728-58-5, is identified by its IUPAC name 2-methylbut-3-en-1-amine hydrochloride and synonyms such as 3-methyl-2-buten-1-amine hydrochloride . Key physicochemical properties include:

- Molecular formula : C₅H₁₂ClN

- Molecular weight : 121.61 g/mol

- Structural features : A branched amine with an unsaturated alkene chain, stabilized as a hydrochloride salt.

Q. Identification methods :

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm the alkene (δ ~5.0–5.5 ppm for vinyl protons) and amine hydrochloride groups.

- Mass spectrometry : ESI-MS to verify molecular ion peaks and fragmentation patterns.

- Melting point analysis : Compare experimental values with literature data to confirm purity .

Q. What are the recommended safety protocols and storage conditions for handling 2-methylbut-3-en-1-amine hydrochloride?

Answer:

- Safety protocols :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First-aid measures :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.

- Skin contact : Wash with soap and water; remove contaminated clothing.

- Eye exposure : Rinse with water for 15 minutes .

- Storage :

Q. What are the common synthetic routes for 2-methylbut-3-en-1-amine hydrochloride?

Answer: A typical synthesis involves:

Alkylation of allylic amines : React 3-methylbut-3-en-1-amine with HCl under anhydrous conditions to form the hydrochloride salt .

Reductive amination : Use sodium cyanoborohydride (NaBH₃CN) in methanol to reduce imine intermediates, followed by HCl quenching .

Q. Reaction conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HCl (gas), THF, 0°C | 85–90% |

| 2 | NaBH₃CN, MeOH, rt | 70–75% |

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 2-methylbut-3-en-1-amine hydrochloride?

Answer:

- Catalyst selection : Use Lewis acids like ZnCl₂ to enhance protonation of the amine group .

- Solvent optimization : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .

- Temperature control : Maintain low temperatures (0–5°C) during HCl addition to minimize side reactions .

- Purity assessment : Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. What reaction mechanisms govern the stability of 2-methylbut-3-en-1-amine hydrochloride in aqueous solutions?

Answer:

- Hydrolysis : The hydrochloride salt dissociates in water, releasing free amine and HCl. The alkene moiety is susceptible to electrophilic addition (e.g., hydration) under acidic conditions, forming secondary alcohols .

- Degradation pathways :

- Oxidation : The allylic amine undergoes auto-oxidation in the presence of O₂, forming nitroxide radicals.

- Thermal decomposition : At >100°C, Hofmann elimination produces isobutylene and NH₃ .

Q. What advanced analytical techniques are used to resolve structural ambiguities in this compound?

Answer:

Q. How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Q. What methodologies are employed to study the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use software like AutoDock to predict binding affinity with enzymes (e.g., monoamine oxidases) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of ligand-receptor interactions .

- Fluorescence polarization : Measure displacement of fluorescent probes in competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。